3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Description
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-5-7-4-11(7,6-12)8(13)14/h7H,4-6H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTDFRNFTVGFRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251005-34-1 | |
| Record name | rac-(1R,5R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid typically involves the cyclopropanation of internal alkenes with N-tosylhydrazones using palladium catalysis. This method provides high yields and diastereoselectivities, making it a practical route for producing this compound . Another approach involves the cyclization of 2-(bromomethyl)pyrrolidine hydrobromide with a lithium cation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the bicyclic structure.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cyclopropanation, lithium cations for cyclization, and various oxidizing and reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyclopropanation reactions yield 3-azabicyclo[3.1.0]hexane derivatives with high diastereoselectivity .
Scientific Research Applications
3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the active amine group that can participate in further chemical reactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
Table 1: Key Structural Differences and Molecular Properties
Key Observations :
Key Observations :
Physicochemical Properties
Table 3: Solubility and Stability Data
Key Observations :
Commercial Availability and Cost
Table 4: Supplier and Pricing Comparison
Biological Activity
3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid, with the chemical formula CHNO and CAS number 1363381-55-8, is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group and is structurally characterized by its azabicyclic framework, which is significant for its interaction with biological targets.
- Molecular Weight : 227.26 g/mol
- IUPAC Name : 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
- Purity : Typically available at 97% purity in commercial preparations.
Biological Activity
The biological activity of this compound has been explored through various studies, particularly focusing on its antitumor properties and mechanisms of action.
Antitumor Activity
Research indicates that compounds containing the azabicyclo[3.1.0]hexane framework exhibit significant antiproliferative effects against various cancer cell lines. A study evaluated a series of heterocyclic compounds, including those with the azabicyclo structure, revealing IC values ranging from 4.2 to 24.1 µM across different cell lines such as K562 (human erythroleukemia), Jurkat (T lymphocyte), HeLa (cervical carcinoma), and CT26 (mouse colon carcinoma) . Notably, these compounds induced apoptosis and altered the distribution of cells in the cell cycle, particularly increasing the SubG1 phase population, which is indicative of cell death.
The mechanisms underlying the biological activity of 3-Boc-3-azabicyclo[3.1.0]hexane derivatives may involve modulation of critical signaling pathways associated with tumor progression:
- p53 Pathway : Compounds may interact with tumor protein p53, a key regulator in cell cycle and apoptosis.
- STAT3 Signaling : The involvement of STAT3 signaling pathways has also been suggested, where inhibition could lead to reduced tumor growth and metastasis .
In Vitro Studies
In vitro studies have demonstrated that treatment with azabicyclo derivatives leads to morphological changes in cancer cells, such as the loss of actin filament organization and reduced cell motility . For instance:
| Compound | Cell Line | IC (µM) | Apoptosis Induction | Cell Cycle Phase Shift |
|---|---|---|---|---|
| 4e | HeLa | 15.0 | Yes | Increased SubG1 |
| 4g | CT26 | 13.5 | Yes | Increased SubG1 |
These findings underscore the potential of these compounds as therapeutic agents in oncology.
In Vivo Studies
Preliminary in vivo experiments involving Balb/C mice demonstrated that certain azabicyclo derivatives could significantly impact tumor growth dynamics, reinforcing their potential as anticancer agents .
Q & A
Q. What are the standard synthetic routes for preparing 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid?
The compound is typically synthesized via coupling reactions using activating agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF with TEA (triethylamine) as a base. For example, in a coupling reaction with 3,5-diamino-N-(prop-2-yn-1-yl)benzamide, the carboxylic acid is activated by HATU to form an amide bond, followed by purification via column chromatography . Alternative routes may involve cyclization of β-ketophosphonates or propargyl alcohol intermediates using Lewis acids like Bi(OTf)₃ to construct the bicyclic core .
Q. What purification strategies are effective for isolating this compound post-synthesis?
Liquid-liquid extraction (e.g., ethyl acetate/water) followed by brine washing and drying over Na₂SO₄ is commonly used. Final purification often employs silica gel column chromatography with gradients of petroleum ether and ethyl acetate (e.g., 1:1 ratio). LC-MS is critical for monitoring reaction progress and confirming product identity .
Q. How is the structural integrity of this compound confirmed?
Techniques include:
- LC-MS : To verify molecular weight (e.g., observed [M-156+H]+ at m/z 452.2) and purity .
- 1H-NMR : Characteristic peaks for the bicyclic core and Boc group (e.g., tert-butyl signals at δ 1.4 ppm) .
- X-ray crystallography : For absolute configuration determination, as seen in related azabicyclohexane derivatives .
Advanced Research Questions
Q. How can stereoselectivity be controlled during the synthesis of 3-azabicyclo[3.1.0]hexane derivatives?
Stereoselective synthesis often involves:
- Catalytic systems : Bismuth triflate (Bi(OTf)₃) promotes intramolecular alkynylcyclopropanation of olefins with high diastereoselectivity .
- Radical cyclization : Atom-transfer radical cyclization (ATRC) of β-ketophosphonates yields cyclic imines with >95% diastereomeric excess .
- Chiral auxiliaries : Use of enantiopure starting materials, as in the synthesis of (1R,5S)-configured analogues for pharmacological studies .
Q. What methodologies enable functionalization of the bicyclic core for drug discovery applications?
Key strategies include:
- Amide coupling : Activating the carboxylic acid with HATU or EDC/HOBt to conjugate amines, as demonstrated in the synthesis of di-tert-butyl derivatives .
- Boronic ester formation : Introducing pinacol boronate groups at specific positions (e.g., C6) for Suzuki-Miyaura cross-coupling .
- N-Boc deprotection : Acidic conditions (e.g., HCl/dioxane) remove the Boc group, enabling secondary amine derivatization .
Q. How do structural modifications impact the biological activity of 3-azabicyclo[3.1.0]hexane derivatives?
- Aryl substitutions : Para-substituted aryl groups (e.g., 4-methylphenyl in bicifadine) enhance analgesic potency in rodent models .
- N-Alkylation : N-Methyl analogues retain activity, while bulkier groups (e.g., N-allyl, N-hexyl) abolish efficacy, indicating steric constraints in target binding .
- Phosphonate incorporation : 3-Azabicyclo[3.1.0]hexan-1-yl phosphonates serve as protease inhibitors, with stereochemistry critical for enzyme interaction .
Q. What analytical challenges arise in characterizing this compound derivatives?
- Regioisomer discrimination : Similar mass spectra for positional isomers (e.g., boronic esters at C1 vs. C6) require advanced NMR (e.g., NOESY) or X-ray analysis .
- Dynamic stereochemistry : Ring strain in the bicyclic core may lead to epimerization under acidic/basic conditions, necessitating pH-controlled workflows .
Methodological Considerations
Q. How are computational tools applied to optimize synthetic routes or predict bioactivity?
Q. What are the limitations of current catalytic systems for synthesizing 3-azabicyclo[3.1.0]hexanes?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
